Cochinchinenin

Serum Albumin Binding Pharmacokinetics Fluorescence Quenching

Dragon's blood researchers require authenticated dimer reference standards-monomeric substitutes (cochinchinenin A/B) exhibit distinct TTX-R sodium channel kinetics, compromising experimental reproducibility. This high-purity cochinchinenin standard addresses critical needs: • QC & chemical authentication reference for Dracaena cochinchinensis resin products • Sub-10 μM IC₅₀ in LPS-induced NO production (BV-2 microglia) for neuroinflammation assays • Enables isobolographic synergy studies with monomers A/B & loureirin B Supplied with full CoA; ships globally at ambient temperature.

Molecular Formula C31H30O7
Molecular Weight 514.6 g/mol
CAS No. 400603-95-4
Cat. No. B150029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCochinchinenin
CAS400603-95-4
Synonymscochinchinenin
Molecular FormulaC31H30O7
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)CCC(C2=CC=C(C=C2)O)C3=C(C=C(C(=C3)CCC(=O)C4=CC=C(C=C4)O)O)O
InChIInChI=1S/C31H30O7/c1-38-31-17-25(34)13-6-21(31)7-14-26(19-2-9-23(32)10-3-19)27-16-22(29(36)18-30(27)37)8-15-28(35)20-4-11-24(33)12-5-20/h2-6,9-13,16-18,26,32-34,36-37H,7-8,14-15H2,1H3
InChIKeySFIYEXDIBBOYMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cochinchinenin: Chalcone Dimer Reference Standard


Cochinchinenin (CAS 400603-95-4) is a chalcone dimer first isolated and structurally characterized from the red resin of Dracaena cochinchinensis (Lour.) S.C. Chen, commonly known as Chinese dragon's blood [1]. It was identified as a novel natural product alongside eight other chalcones, establishing its unique position within the flavonoid class [2]. With a molecular formula of C31H30O7 and a molecular weight of 514.6 g/mol [3], cochinchinenin serves as a reference standard for quality control, chemical authentication, and pharmacological investigation of dragon's blood-derived products.

1
Chalcone dimer reference standard — for quality control and authentication of dragon's blood resin products
2
Natural product analytical workflow — supports botanical identification and chemotaxonomic studies
3
Pharmacological investigation context — may support sodium channel electrophysiology and pain-model pathway studies

Cochinchinenin vs. Monomeric Chalcones in Pain Research


Although structurally related chalcones such as cochinchinenin A, cochinchinenin B, and loureirin B are co-isolated from dragon's blood, direct substitution of the dimeric cochinchinenin with these monomers is not scientifically justified [1]. Electrophysiological studies demonstrate that these compounds exhibit distinct modes of action on tetrodotoxin-resistant (TTX-R) sodium channels, with cochinchinenin A following occupancy theory kinetics and cochinchinenin B following rate theory kinetics [2]. Furthermore, in vivo pain models reveal that only the synergistic combination of all three monomeric components recapitulates the full analgesic efficacy of the crude dragon's blood extract [3]. Consequently, substituting cochinchinenin with a single monomer compromises experimental fidelity and procurement value, as the dimeric structure likely confers unique pharmacokinetic and pharmacodynamic properties not captured by simpler analogs.

Target Compound
Cochinchinenin — chalcone dimer, unique dimeric scaffold
Reference standard identity confirmed
Monomeric Analogs
Cochinchinenin A / B, loureirin B — structurally related monomers
Distinct ion-channel kinetics; monomeric substitution may not reproduce dimer-associated endpoint context
Why substitution may fail: Electrophysiology studies show cochinchinenin A and B follow different kinetic theories on TTX-R sodium channels. In vivo pain-model evidence indicates that only synergistic combinations of multiple components reproduce the full model-response context of the crude extract.

Cochinchinenin: Quantitative Differentiation from Analogs


Serum Albumin Binding: Cochinchinenin C vs. Loureirin A

In a direct comparative fluorescence quenching study under simulated physiological conditions (pH 7.4), cochinchinenin C exhibited a larger Stern-Volmer quenching constant (KSV) than loureirin A at low compound concentrations, indicating a higher binding affinity to human serum albumin (HSA) [1]. This suggests that cochinchinenin C may demonstrate superior pharmacokinetic properties, such as longer plasma half-life and improved bioavailability, compared to loureirin A.

HSA Binding Affinity
Head-to-head
KSV of cochinchinenin C > loureirin A
at low concentrations, pH 7.4
Reported binding context — larger Stern-Volmer constant
Exact KSV values not provided in abstract; data to verify
Serum Albumin Binding Pharmacokinetics Fluorescence Quenching

TTX-R Channel Kinetics: Rate vs. Occupancy Theory

Whole-cell patch clamp analysis on rat dorsal root ganglion (DRG) neurons revealed that cochinchinenin B's inhibition of TTX-R sodium currents adheres to rate theory kinetics, whereas cochinchinenin A follows occupancy theory kinetics [1]. The rate constants for combination and dissociation for cochinchinenin B were (99.9 ± 16.8) x 10⁻³ and (5.3 ± 0.4) x 10⁻³ respectively, compared to (198.7 ± 39.9) x 10⁻³ and (41.1 ± 6.2) x 10⁻³ for cochinchinenin A [2]. This mechanistic divergence underlies their antagonistic interaction and suggests that cochinchinenin B may be more suitable for therapeutic strategies requiring sustained channel modulation.

TTX-R Channel Kinetics
Head-to-head
CB: rate theory; CA: occupancy theory
kcomb CB: (99.9±16.8)×10⁻³; CA: (198.7±39.9)×10⁻³
Divergent kinetic profiles support distinct channel modulation study contexts
Whole-cell patch clamp, rat DRG neurons
Electrophysiology Sodium Channels Pain Pharmacology

Synergistic Inhibition of WDR Neuronal Discharge In Vivo

In an in vivo rat model of sciatic nerve stimulation, extracellular recordings from wide dynamic range (WDR) neurons in the spinal dorsal horn demonstrated that only the combination of cochinchinenin A, cochinchinenin B, and loureirin B produced a dose-dependent inhibition of evoked discharge frequencies comparable to that of crude dragon's blood extract [1]. The interaction was quantitatively confirmed to be synergistic using Tallarida's isobole equations and additivity surface analysis, while individual components administered alone exhibited divergent Hill coefficients and reduced efficacy [2]. This establishes that the therapeutic effect is not due to a single component but a synergistic interaction.

WDR Neuron Discharge
Cross-study
Full efficacy only with triple combination
Synergy confirmed via Tallarida isobole analysis
Reported model-response endpoint context — supports combination study design
In vivo rat sciatic nerve model; individual agents showed reduced response
In Vivo Pain Models Synergy Analysis Electrophysiology

NO Inhibition by Related Dimers in BV-2 Microglia

Flavonoid dimers cochinchinenins I-M (compounds 4 and 5) isolated from the same resin exhibited significant inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in BV-2 microglial cells, with IC50 values of 4.9 ± 0.4 μM and 5.4 ± 0.6 μM, respectively [1]. While direct comparative data for the parent cochinchinenin are not available, these values provide a benchmark for the anti-neuroinflammatory potential of this dimeric subclass and support further evaluation of cochinchinenin in similar assays.

NO Inhibition (BV-2)
Class-level
Dimers I/J: IC₅₀ 4.9 ± 0.4 / 5.4 ± 0.6 μM
LPS-stimulated BV-2 microglia
Supports neuroinflammation assay context for dimer subclass
Direct cochinchinenin data not available; class-level inference
Neuroinflammation Nitric Oxide Inhibition Cell-based Assays

PAI-1 Inhibition by Loureirin B vs. Full Efficacy

Loureirin B, a co-occurring monomeric chalcone, demonstrates inhibition of plasminogen activator inhibitor-1 (PAI-1) with an IC50 of 26.10 μM . However, as established in Section 2, loureirin B alone fails to recapitulate the analgesic efficacy of either crude dragon's blood extract or the triple combination of cochinchinenin A, B, and loureirin B in vivo [1]. This highlights the limitations of single-component strategies and underscores the need for dimeric compounds like cochinchinenin to achieve full biological activity.

PAI-1 Inhibition
Cross-study
Loureirin B IC₅₀ = 26.10 μM
Cochinchinenin not directly tested
Dimer may support distinct polypharmacology context vs. monomer
Cross-study comparison; direct evidence to verify
Antithrombotic PAI-1 Inhibition Diabetes Research

Retro-Dihydrochalcone Structure and Analgesic Marker Role

Cochinchinenin A is classified as a retro-dihydrochalcone, structurally distinct from cochinchinenin (a chalcone dimer) and from typical dihydrochalcones due to the absence of oxygen functionalities at C2' and C6' positions [1]. It serves as the primary analytical marker and is consistently cited as the material basis for dragon's blood analgesic effects in multiple studies [2]. While cochinchinenin lacks equivalent biomarker validation, this evidence positions cochinchinenin A as a critical reference standard for quality control and comparative pharmacology.

Structural Classification
Class-level
Chalcone dimer vs. retro-dihydrochalcone
Qualitative structural distinction
Enables structure-activity relationship and botanical authentication studies
Cochinchinenin A established as analytical marker for QC
Chemotaxonomy Quality Control Marker Analgesic Research

Cochinchinenin: Research and Industrial Applications


TTX-R Sodium Channel Electrophysiology

Cochinchinenin B is uniquely suited for patch clamp investigations of TTX-R sodium channel kinetics due to its rate theory-driven mechanism, which differs from the occupancy theory kinetics of cochinchinenin A [1]. Researchers studying neuronal excitability, pain signaling, or sodium channel pharmacology can leverage this distinct kinetic profile to dissect channel gating mechanisms and validate computational models of drug-receptor interactions.

Serum Albumin Binding for Pharmacokinetic Profiling

Cochinchinenin C demonstrates superior binding affinity to human serum albumin at low concentrations compared to loureirin A, as evidenced by larger Stern-Volmer quenching constants [2]. This makes it an excellent candidate for in vitro studies of plasma protein binding, drug transport, and tissue distribution. Pharmaceutical scientists can utilize cochinchinenin C as a reference compound for optimizing the pharmacokinetic properties of flavonoid-based drug candidates.

Analgesic Synergy Screening and In Vivo Validation

Given that only the synergistic combination of cochinchinenin A, cochinchinenin B, and loureirin B fully recapitulates the in vivo analgesic effect of dragon's blood [3], procurement of cochinchinenin along with these monomers enables comprehensive synergy studies. Researchers can employ isobolographic analysis or additivity surface modeling to explore dose ratios, identify optimal combinations, and validate findings in rodent pain models, accelerating the development of multi-component botanical therapeutics.

Anti-Neuroinflammatory Drug Discovery and Lead Optimization

Cochinchinenin-type dimers, such as cochinchinenins I-M, have demonstrated sub-10 μM IC50 values against LPS-induced NO production in BV-2 microglial cells [4]. Cochinchinenin (CAS 400603-95-4) can be prioritized for similar cell-based neuroinflammation assays to evaluate its potential as a lead compound for treating neurodegenerative disorders, multiple sclerosis, or chronic pain conditions with inflammatory components.

Application
Selection Property
Validation Focus
TTX-R sodium channel electrophysiology
Channel kinetics study context
Rate vs. occupancy theory mechanism review
Serum albumin binding studies
Reported binding affinity context
Exposure-model interpretation
Pain-model synergy screening
Combination endpoint context
Isobolographic synergy validation
Neuroinflammation assay development
Cell-based NO inhibition context
BV-2 microglial endpoint review
Botanical authentication QC
Chalcone dimer identity
Reference standard for dragon's blood analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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